molecular formula C28H23ClN2O4 B282289 5-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B282289
M. Wt: 486.9 g/mol
InChI Key: MMZCYKHCLOMRHI-LCUIJRPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one, also known as C16, is a small molecule inhibitor that has shown promising results in scientific research. This compound has been found to have potential applications in cancer treatment and other diseases.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of the proteasome, a complex protein structure that plays a key role in the degradation of proteins in cells. By inhibiting the proteasome, 5-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one can prevent the degradation of certain proteins that are important for cell survival, leading to the death of cancer cells.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been found to have several biochemical and physiological effects. In addition to its anti-inflammatory and anti-angiogenic effects, 5-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. 5-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has also been found to inhibit tumor growth and metastasis in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its specificity for the proteasome, which can help researchers study the role of the proteasome in various cellular processes. However, one limitation of using 5-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to explore its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to study its potential use in other diseases, such as Alzheimer's disease and diabetes. Finally, further studies are needed to better understand the mechanism of action of 5-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one and its potential side effects.

Synthesis Methods

The synthesis method of 5-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves several steps, including the reaction of 4-chlorobenzaldehyde with 2-(1H-indol-3-yl)ethanamine to form 4-chloro-N-(1H-indol-3-yl)benzamide. This intermediate is then reacted with 4-methoxybenzoyl chloride to form 4-methoxy-N-[4-(4-methoxybenzoyl)-phenyl]benzamide. Finally, this compound is reacted with 2-hydroxy-1,3-dimethylimidazolidine to form 5-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one.

Scientific Research Applications

5-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been found to have potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 5-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been found to have anti-inflammatory and anti-angiogenic effects, which may also be beneficial in cancer treatment. 5-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has also been studied for its potential use in treating other diseases, such as Alzheimer's disease and diabetes.

properties

Molecular Formula

C28H23ClN2O4

Molecular Weight

486.9 g/mol

IUPAC Name

(4Z)-5-(4-chlorophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,3-dione

InChI

InChI=1S/C28H23ClN2O4/c1-35-21-12-8-18(9-13-21)26(32)24-25(17-6-10-20(29)11-7-17)31(28(34)27(24)33)15-14-19-16-30-23-5-3-2-4-22(19)23/h2-13,16,25,30,32H,14-15H2,1H3/b26-24-

InChI Key

MMZCYKHCLOMRHI-LCUIJRPUSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC=C(C=C5)Cl)/O

SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC=C(C=C5)Cl)O

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC=C(C=C5)Cl)O

Origin of Product

United States

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